

Fimepinostat HDAC classes I IIB inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fimepinostat

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Fimepinostat HDAC Inhibition Profile

The following data details the half-maximal inhibitory concentration (IC₅₀) of **Fimepinostat** for specific HDAC targets, demonstrating its potent activity, particularly against Class I HDACs [1].

| HDAC Class | Specific Isoform | Fimepinostat IC ₅₀ (nM) |
|------------|------------------|------------------------------------|
| Class I | HDAC1 | 1.7 nM |
| | HDAC2 | 5.0 nM |
| | HDAC3 | 1.8 nM |
| | HDAC8 | 191 nM |
| Class IIB | HDAC6 | 27 nM |
| | HDAC10 | 2.8 nM |

Experimental Evidence and Protocols

The potency of **Fimepinostat**, as defined in the table above, was determined through standardized **in vitro** function assays. The key methodological details are as follows [1]:

- **Enzyme Source:** Recombinant human HDAC proteins were expressed in baculovirus-infected insect Sf9 cells.
- **Assay Substrate:** The fluorogenic substrate **Ac-peptide-AMC** was used.
- **Measurement Principle:** HDAC activity removes acetyl groups from the substrate, leading to the release of a fluorescent AMC group. The level of fluorescence is inversely proportional to the inhibitor's potency.
- **Procedure:** The enzyme was pre-incubated with **Fimepinostat** for **15 minutes** before the substrate was added. Fluorescence, indicating the amount of AMC released, was measured after one hour to determine the IC₅₀ values.

Beyond isolated enzyme inhibition, **Fimepinostat**'s functional impact has been confirmed in cellular models.

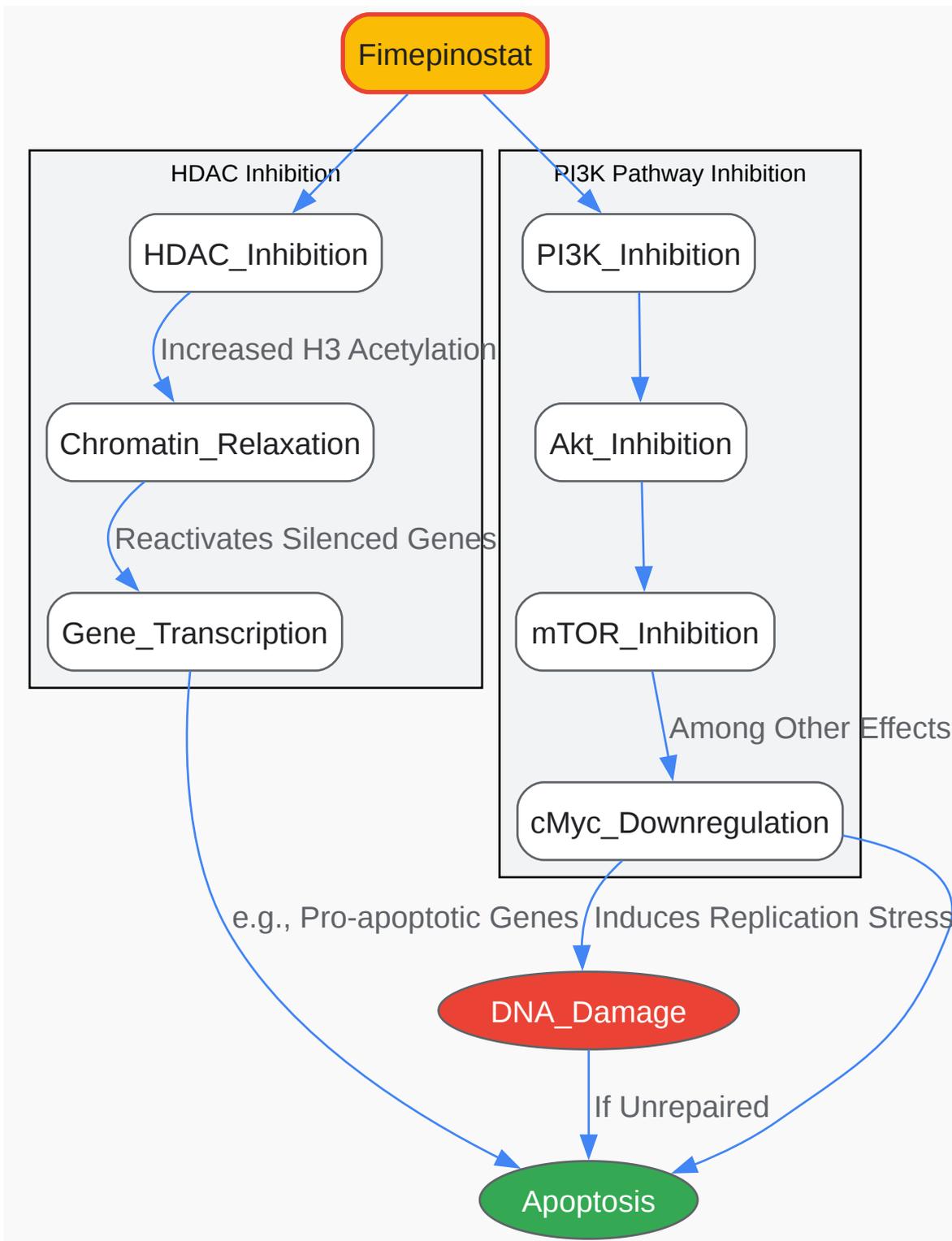
Cellular Efficacy in Latent HIV Reversal

Fimepinostat has demonstrated potent activity as a latency-reversing agent in HIV research, providing a relevant example of its functional effect in primary cells [2].

- **Cell Models:** Studies used latently HIV-1-infected J-lat Tat-GFP and ACH-2 cell lines, as well as **CD4+ T cells isolated from HIV-1-positive donors** on long-term antiretroviral therapy.
- **Stimulation Protocol:** Cells were treated with clinically achievable concentrations of **25 nM Fimepinostat** for 16 to 48 hours.
- **Readout:** HIV-1 reactivation was measured by GFP expression (J-lat cells) or the release of p24 antigen (ACH-2 cells). In primary CD4+ T cells, reactivation was quantified by measuring cell-associated **unspliced HIV-1 RNA** using Droplet Digital PCR.
- **Key Finding:** At 25 nM, **Fimepinostat** showed latency-reversing potential comparable to romidepsin (a potent HDACi) but, importantly, did not induce undesirable T-cell activation or proliferation.

Mechanism of Action and Signaling Pathways

As a dual PI3K/HDAC inhibitor, **Fimepinostat** disrupts two key oncogenic and signaling pathways simultaneously. The following diagram illustrates its core mechanism and downstream effects.



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***Fimepinostat's** dual inhibition induces apoptosis through transcriptional reactivation and oncogenic pathway disruption.*

The integrated effect of these pathways leads to several critical outcomes, supported by multiple preclinical studies [3] [4]:

- **Cell Cycle Arrest:** Induction of G1 phase arrest.
- **Apoptosis:** Promoted through downregulation of anti-apoptotic proteins like **Mcl-1** and upregulation of pro-apoptotic proteins like **Bim**.
- **DNA Damage:** CUDC-907 treatment downregulates DNA damage response proteins (CHK1, Wee1) and induces DNA replication stress and damage.

Conclusion for Research Applications

Fimepinostat presents a potent, dual-targeting profile with well-defined inhibitory activity against Class I and IIB HDACs. Its ability to simultaneously target the PI3K pathway may provide a synergistic anti-tumor effect and overcome resistance mechanisms seen with single-target agents [5].

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To cite this document: Smolecule. [Fimepinostat HDAC classes I IIB inhibition profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548375#fimepinostat-hdac-classes-i-iib-inhibition-profile>]

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